molecular formula C15H12ClNO3 B1613231 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine CAS No. 890100-43-3

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine

Cat. No.: B1613231
CAS No.: 890100-43-3
M. Wt: 289.71 g/mol
InChI Key: AUZCWXKJWVICAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position and an ethoxycarbonylbenzoyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2-ethoxycarbonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of automated systems for purification and isolation of the product further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the second position of the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ethoxycarbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are used as reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.

    Reduction: The major product is the corresponding alcohol derivative.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones are formed.

Scientific Research Applications

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine involves its interaction with specific molecular targets. The chloro group and the ethoxycarbonylbenzoyl moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2-methoxycarbonylbenzoyl)pyridine
  • 2-Chloro-3-(2-acetoxybenzoyl)pyridine
  • 2-Chloro-3-(2-formylbenzoyl)pyridine

Uniqueness

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine is unique due to the presence of the ethoxycarbonyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds that may have different substituents at the same position. The ethoxycarbonyl group enhances its solubility and stability, making it a valuable intermediate in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-(2-chloropyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-7-4-3-6-10(11)13(18)12-8-5-9-17-14(12)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCWXKJWVICAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641775
Record name Ethyl 2-(2-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-43-3
Record name Ethyl 2-[(2-chloro-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 4
2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.